Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate
CAS No.: 25909-66-4
Cat. No.: VC2365210
Molecular Formula: C20H22O6
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25909-66-4 |
---|---|
Molecular Formula | C20H22O6 |
Molecular Weight | 358.4 g/mol |
IUPAC Name | ethyl 4-[2-(4-ethoxycarbonylphenoxy)ethoxy]benzoate |
Standard InChI | InChI=1S/C20H22O6/c1-3-23-19(21)15-5-9-17(10-6-15)25-13-14-26-18-11-7-16(8-12-18)20(22)24-4-2/h5-12H,3-4,13-14H2,1-2H3 |
Standard InChI Key | XTHNYIOBLBKRMO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OCC |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OCC |
Introduction
Chemical Properties and Structural Characteristics
Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate exhibits remarkable structural characteristics that have been elucidated through detailed crystallographic analysis. The molecule possesses a crystallographic inversion center at coordinates (0,0,0), with the asymmetric unit comprising exactly one half of the complete molecule . This symmetry is a defining feature that influences many of its physical and chemical properties.
Even more remarkable is the planarity of the entire molecule, which exhibits an r.m.s. deviation of 0.0238 (9) Å for all 19 atoms used in the calculation . The two aryl groups within the molecule show an even higher degree of planarity, with an r.m.s. deviation of just 0.0071 (9) Å . This exceptional planarity is a distinguishing feature that influences the compound's packing behavior in the crystalline state.
The three-dimensional network of the compound is stabilized by specific intermolecular interactions, notably a weak C—H⋯O hydrogen bond and a C—H⋯π interaction, which collectively contribute to the consolidation of the crystal structure . These interactions play a crucial role in determining the physical properties of the solid-state form of the compound.
Synthesis Methodology
The synthesis of Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate follows a well-established procedure that has been documented in scientific literature. The primary synthetic route involves the reaction of ethyl 4-hydroxybenzoate with 1,2-dichloroethane in N,N'-dimethylformamide (DMF) .
The detailed synthetic procedure can be outlined as follows:
The process begins in a 100 cm³ flask equipped with a funnel, where ethyl 4-hydroxybenzoate (8.3 g, 50 mM) and potassium carbonate are thoroughly mixed in 50 cm³ of DMF . This mixture serves as the base for the subsequent reaction. To this solution, a stoichiometric quantity of 1,2-dichloroethane (2.5 g, 25 mM) dissolved in 20 cm³ of DMF is added dropwise over a period of one hour while maintaining constant stirring . This slow addition ensures controlled reaction kinetics and improved yield.
After complete addition, the reaction mixture is maintained at an elevated temperature of 353 K (80°C) with continuous stirring for 24 hours . This extended reaction time ensures complete conversion of the reactants. Following the reaction period, the solution is concentrated under reduced pressure to remove excess solvent .
The subsequent addition of a large quantity of water (approximately 200 cm³) leads to the precipitation of a white solid, which is filtered and collected . This crude product is then purified through recrystallization from ethanol with decolorization using activated carbon, resulting in a colorless crystalline solid . The synthetic process yields approximately 30% of the pure compound, which has a melting point range of 388-390 K .
Table 1: Synthesis Parameters for Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate
Crystallographic Analysis and Data
The compound crystallizes in the monoclinic crystal system with the space group P21/c . The unit cell parameters have been determined to be a = 4.8504 (10) Å, b = 15.847 (3) Å, c = 12.0159 (19) Å, with β = 104.250 (8)°, resulting in a unit cell volume of 895.2 (3) ų . These parameters define the fundamental repeating unit of the crystal structure.
The crystal used for the diffraction study had dimensions of 0.49 × 0.35 × 0.22 mm, and the data collection was performed at a temperature of 298 K . The absorption coefficient (μ) for Mo Kα radiation was determined to be 0.10 mm⁻¹ . During the data collection process, a total of 8592 reflections were measured, of which 1980 were independent reflections with an Rint value of 0.032 . Among these, 1713 reflections satisfied the criterion I > 2σ(I) .
The refinement of the crystal structure yielded an R factor (R[F² > 2σ(F²)]) of 0.039, indicating a high-quality structure determination . The molecular structure reveals important intermolecular interactions, particularly hydrogen bonding interactions, which contribute to the stability of the crystal packing.
Table 2: Crystallographic Data for Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate
Table 3: Hydrogen-bond Geometry (Å, °) in Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate
Symmetry codes: (i) x, -y+1/2, z-1/2; (ii) x+1, y, z
Molecular Packing and Intermolecular Interactions
The crystal packing of Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate exhibits interesting features that arise from specific intermolecular interactions. These interactions play a crucial role in determining the three-dimensional arrangement of molecules in the crystal lattice and influence the physical properties of the crystalline material.
A detailed analysis of the crystal structure reveals the presence of weak hydrogen bonding interactions, specifically a C—H⋯O hydrogen bond between the C6—H6A group of one molecule and the O2 atom of a neighboring molecule . This interaction occurs with a H⋯A distance of 2.47 Å and a D⋯A distance of 3.2784 (16) Å, forming a bond angle of 146° . This type of hydrogen bonding, although relatively weak compared to conventional hydrogen bonds, contributes significantly to the stabilization of the crystal structure.
The combination of these weak but directional interactions creates a well-defined three-dimensional network that determines the macroscopic properties of the crystalline material. Understanding these interactions is crucial for predicting and explaining the physical and chemical behavior of the compound in its solid state.
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